

Physical and chemical properties of Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate*

Cat. No.: B052690

[Get Quote](#)

An In-depth Technical Guide to **Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate**. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It consolidates available data on the compound's identification, properties, synthesis, and potential mechanism of action, with a focus on its relevance as a potential therapeutic agent.

Introduction

Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate is a heterocyclic organic compound featuring a thiazole ring, a functionality of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The thiazole nucleus is a key pharmacophore in several approved drugs, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects. This guide focuses on the specific

properties and potential applications of the 2-(2-methoxyphenyl) substituted derivative, providing a foundational resource for further research and development.

Compound Identification and Physical Properties

A clear identification of **Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate** is crucial for any research endeavor. The fundamental identifiers and physical properties are summarized below.

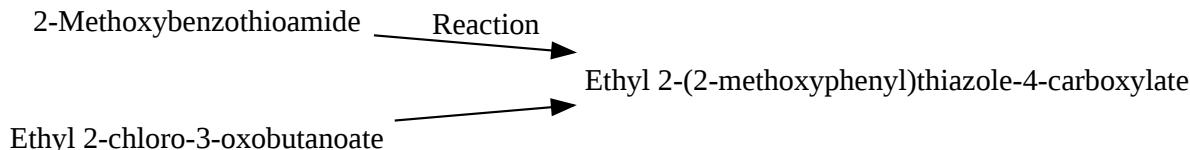
Table 1: Compound Identification

Identifier	Value
IUPAC Name	Ethyl 2-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate
CAS Number	115299-16-6[1]
Molecular Formula	C ₁₃ H ₁₃ NO ₃ S[1]
Molecular Weight	263.32 g/mol [1]
Appearance	Yellow solid[1]
Storage Conditions	Store at 0-8 °C[1]

Table 2: Physical and Chemical Properties

While experimental data for the 2-methoxy isomer is limited, data for the closely related 4-methoxy isomer, Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate (CAS: 57677-79-9), can provide valuable estimates.

Property	Value (for 4-methoxy isomer)	Reference
Melting Point	94-96 °C	[2]
Boiling Point	399.78 °C at 760 mmHg	[2]
Density	1.22 g/cm ³	[2]


Chemical Synthesis and Purification

The synthesis of thiazole derivatives often follows established synthetic routes. While a specific detailed protocol for **Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate** is not readily available in the searched literature, a general and widely used method is the Hantzsch thiazole synthesis.

General Experimental Protocol (Hantzsch Thiazole Synthesis)

The Hantzsch synthesis involves the reaction of a thioamide with an α -haloketone or α -haloester. For the synthesis of the target compound, this would involve the reaction of 2-methoxybenzothioamide with an ethyl 2-halo-3-oxobutanoate.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: General Hantzsch synthesis of the target compound.

Detailed Methodology:

- Thioamide Formation: 2-methoxybenzonitrile is reacted with a sulfuring agent, such as Lawesson's reagent or phosphorus pentasulfide, in a suitable solvent like toluene or dioxane under reflux to yield 2-methoxybenzothioamide.
- Cyclocondensation: The resulting 2-methoxybenzothioamide is then reacted with ethyl 2-chloro-3-oxobutanoate in a solvent such as ethanol or acetone. The reaction is typically carried out at reflux temperature for several hours.

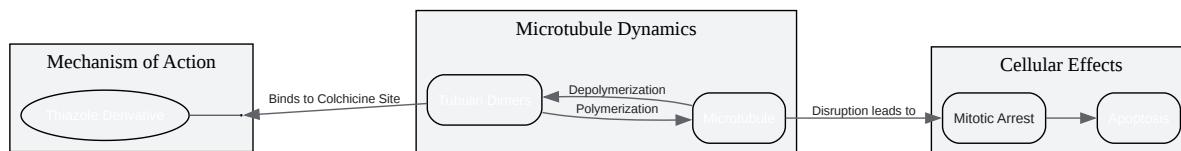
- Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure **Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate**.

Spectral Data (Predicted)

While experimental spectra for **Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate** were not found, predicted spectral data can be inferred from the analysis of similar compounds.

Table 3: Predicted Spectral Data

Spectrum	Predicted Peaks/Signals
¹ H NMR	Aromatic protons (methoxyphenyl and thiazole rings), quartet and triplet for the ethyl ester group, and a singlet for the methoxy group.
¹³ C NMR	Carbonyl carbon of the ester, aromatic carbons, thiazole ring carbons, ethyl ester carbons, and the methoxy carbon.
IR (Infrared)	C=O stretching of the ester, C=N stretching of the thiazole ring, aromatic C=C stretching, and C-O stretching of the ether and ester groups.
Mass Spec.	A molecular ion peak corresponding to the molecular weight of the compound (263.32).


Potential Mechanism of Action and Biological Activity

Thiazole derivatives have garnered significant attention for their potential as anticancer agents. One of the key mechanisms of action for many bioactive thiazole-containing compounds is the inhibition of tubulin polymerization.[3][4]

Tubulin Polymerization Inhibition

Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, motility, and intracellular transport. They are dynamic polymers of α - and β -tubulin heterodimers. Disruption of microtubule dynamics can lead to cell cycle arrest at the G2/M phase and induce apoptosis (programmed cell death), making tubulin an attractive target for cancer therapy.

A number of thiazole derivatives have been reported to inhibit tubulin polymerization by binding to the colchicine-binding site on β -tubulin. This binding prevents the assembly of microtubules, leading to the disruption of the mitotic spindle and subsequent cell death in rapidly dividing cancer cells.^[3]

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of tubulin polymerization inhibition.

While direct evidence for **Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate** as a tubulin polymerization inhibitor is not yet available, its structural similarity to other known thiazole-based inhibitors suggests this as a primary avenue for investigation into its potential anticancer activity.

Conclusion

Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide has summarized the currently available information on its physical and chemical properties, provided a general synthetic strategy, and highlighted a plausible mechanism of action based on the activity of related thiazole derivatives. Further experimental work is

required to fully characterize this compound, including detailed spectroscopic analysis, determination of its physical properties, and evaluation of its biological activity, particularly as a potential inhibitor of tubulin polymerization. This foundational knowledge will be invaluable for researchers aiming to explore the therapeutic potential of this and related thiazole compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate CAS 57677-79-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2-substituted-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b052690#physical-and-chemical-properties-of-ethyl-2-2-methoxyphenyl-thiazole-4-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com